An In-depth Technical Guide to 2-(2-Methoxyethoxy)aniline (CAS: 72806-66-7)
An In-depth Technical Guide to 2-(2-Methoxyethoxy)aniline (CAS: 72806-66-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methoxyethoxy)aniline is an aromatic amine that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its chemical structure, featuring both a reactive aniline moiety and a flexible methoxyethoxy side chain, makes it a valuable intermediate for the synthesis of a variety of complex molecules, including kinase inhibitors and other biologically active agents. This guide provides a comprehensive overview of the technical data, experimental protocols, and potential biological significance of 2-(2-Methoxyethoxy)aniline.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-(2-Methoxyethoxy)aniline is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.
Table 1: Chemical and Physical Properties of 2-(2-Methoxyethoxy)aniline
| Property | Value | Reference(s) |
| CAS Number | 72806-66-7 | [1] |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES | COCCOC1=CC=CC=C1N | [2] |
| InChI | 1S/C9H13NO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7,10H2,1H3 | [1] |
| InChIKey | GGVZNGYEHJHVMK-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 1.0 | [2] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 4 | [3] |
| Topological Polar Surface Area | 44.5 Ų | [3] |
Synthesis and Purification
The synthesis of 2-(2-Methoxyethoxy)aniline can be achieved through several routes. A common and effective method involves the reduction of the corresponding nitro compound, 1-(2-methoxyethoxy)-2-nitrobenzene.
Experimental Protocol: Synthesis via Reduction of 1-(2-methoxyethoxy)-2-nitrobenzene
This protocol is adapted from established methods for the reduction of nitroarenes.
Workflow for the Synthesis of 2-(2-Methoxyethoxy)aniline
Caption: Synthesis workflow for 2-(2-Methoxyethoxy)aniline.
Materials:
-
1-(2-methoxyethoxy)-2-nitrobenzene
-
Methanol (MeOH)
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1-(2-methoxyethoxy)-2-nitrobenzene in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Rinse the filter pad with methanol.
-
Combine the filtrate and rinses, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification by Column Chromatography
Workflow for Purification of 2-(2-Methoxyethoxy)aniline
Caption: Purification workflow for 2-(2-Methoxyethoxy)aniline.
Procedure:
-
Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).
-
Dissolve the crude 2-(2-Methoxyethoxy)aniline in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined pure fractions under reduced pressure to yield purified 2-(2-Methoxyethoxy)aniline.
Analytical and Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 2-(2-Methoxyethoxy)aniline
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons (δ 6.7-7.2 ppm, multiplet, 4H), -OCH₂CH₂O- (δ ~3.8-4.2 ppm, multiplet, 4H), -OCH₃ (δ ~3.4 ppm, singlet, 3H), -NH₂ (broad singlet, chemical shift variable, 2H) |
| ¹³C NMR | Aromatic carbons (δ ~110-150 ppm), -OCH₂CH₂O- (δ ~68-72 ppm), -OCH₃ (δ ~59 ppm) |
| IR (Infrared) | N-H stretching (two bands, ~3350-3450 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C-H aliphatic stretching (~2850-2950 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹), C-O ether stretching (~1050-1150 cm⁻¹) |
| MS (Mass Spec) | Molecular ion (M⁺) at m/z = 167. Key fragments may include loss of the methoxyethoxy side chain or parts thereof. |
General Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).
-
Process and analyze the resulting spectra to confirm the structure.
General Protocol: Infrared (IR) Spectroscopy
-
Prepare the sample as a thin film on a salt plate (for liquids or low-melting solids) or as a KBr pellet (for solids).
-
Acquire the IR spectrum using an FTIR spectrometer over the range of approximately 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
General Protocol: Mass Spectrometry (MS)
-
Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionize the sample using a suitable technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Analyze the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions to confirm the molecular weight and aspects of the structure.
Biological Activity and Signaling Pathways
Aniline and its derivatives are known to exhibit a range of biological activities and can be toxic. The methoxyethoxy substitution in 2-(2-Methoxyethoxy)aniline can modulate its pharmacokinetic and pharmacodynamic properties. While specific studies on this exact compound are limited, the broader class of aniline derivatives has been investigated for various therapeutic applications, including as kinase inhibitors.
Aniline Derivatives as Kinase Inhibitors
Aniline-based scaffolds are prevalent in many kinase inhibitors used in oncology. The aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding pocket. The substituents on the aniline ring can be modified to enhance potency and selectivity for specific kinases. The 2-(2-methoxyethoxy) group could potentially be explored for its ability to interact with the solvent-exposed regions of the kinase active site, potentially improving solubility and other drug-like properties.
Aniline-Induced Oxidative Stress and Signaling
Exposure to aniline has been shown to induce oxidative stress, which can lead to the activation of several cellular signaling pathways. These pathways are critical in mediating the cellular response to toxic insults and are of significant interest in drug development and toxicology.
Oxidative Stress-Responsive Signaling Pathways
Caption: Aniline-induced activation of oxidative stress-responsive signaling pathways.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Oxidative stress can activate various MAPKs, including p38, JNK, and ERK. These kinases, in turn, can phosphorylate and activate transcription factors such as AP-1, leading to changes in gene expression related to inflammation, cell proliferation, and apoptosis.
-
Nuclear Factor-kappa B (NF-κB) Pathway: Aniline-induced oxidative stress can also lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and other target genes.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This is a general protocol for assessing the inhibitory activity of a compound against a specific kinase.
Workflow for a Kinase Inhibition Assay

